
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is a chemical compound known for its unique structure and properties It is a potassium salt derivative of carbamodithioic acid, featuring two 2-(ethenyloxy)ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt typically involves the reaction of carbamodithioic acid with 2-(ethenyloxy)ethyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the carbamodithioic acid attacks the ethylene oxide ring, leading to the formation of the desired product.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents include water or alcohols like ethanol.
Catalyst/Base: Potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethylene oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt exerts its effects involves its interaction with thiol groups in proteins and other biomolecules. The compound can form covalent bonds with these groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, making the compound useful as a biochemical probe or therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamodithioic acid, bis(2-hydroxyethyl)-, potassium salt
- Carbamodithioic acid, bis(2-methoxyethyl)-, potassium salt
- Carbamodithioic acid, bis(2-ethoxyethyl)-, potassium salt
Uniqueness
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is unique due to the presence of the ethenyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. These groups allow for specific interactions with nucleophiles and electrophiles, making the compound versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
127695-08-3 |
|---|---|
Formule moléculaire |
C9H14KNO2S2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
potassium;N,N-bis(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C9H15NO2S2.K/c1-3-11-7-5-10(9(13)14)6-8-12-4-2;/h3-4H,1-2,5-8H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
GKHIQDNIBXQHBU-UHFFFAOYSA-M |
SMILES canonique |
C=COCCN(CCOC=C)C(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


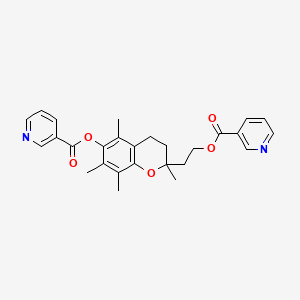

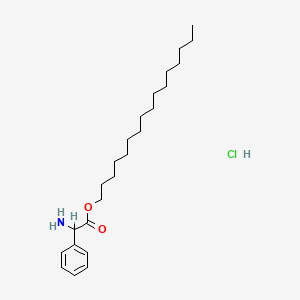

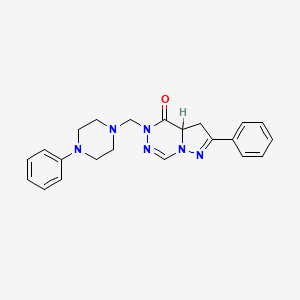
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
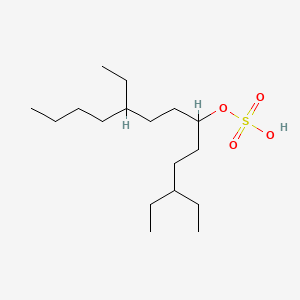
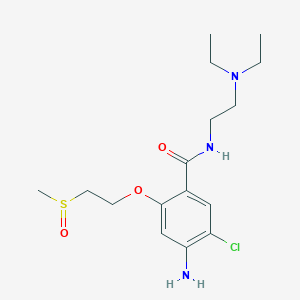
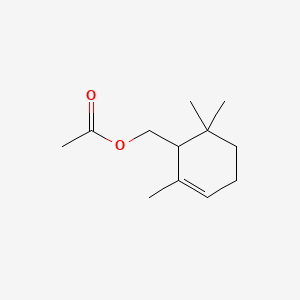
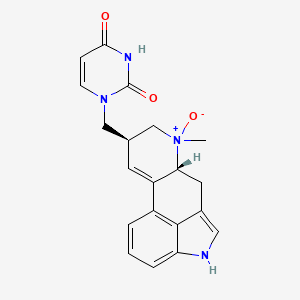
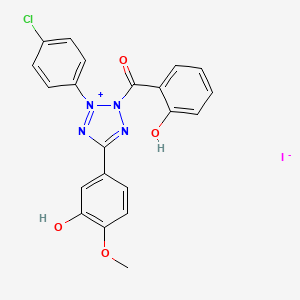

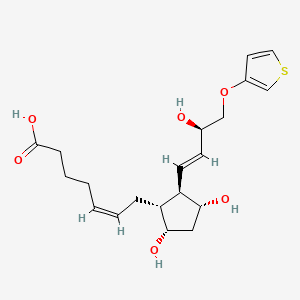
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
